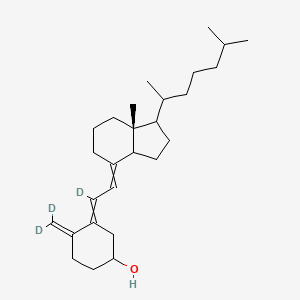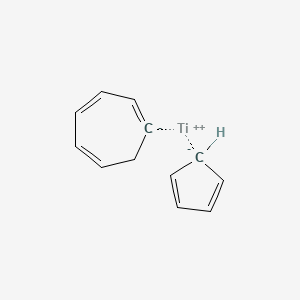
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is a complex organometallic compound that combines the unique properties of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta-1,3,5-triene can be achieved through the photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene . Cyclopenta-1,3-diene can be synthesized through various methods, including the dehydrogenation of cyclopentene. The titanium(2+) complex can be prepared by reacting titanium tetrachloride with a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of cyclohepta-1,3,5-triene typically involves the use of high-temperature and catalytic processes to ensure high yields and purity. The production of cyclopenta-1,3-diene also involves catalytic dehydrogenation processes. The titanium(2+) complex is produced through reduction reactions under controlled conditions to prevent oxidation.
化学反応の分析
Types of Reactions
Cyclohepta-1,3,5-triene and cyclopenta-1,3-diene undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert these compounds into saturated hydrocarbons.
Substitution: Both compounds can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as cycloheptane and cyclopentane.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) involves the interaction of the titanium center with various substrates. The titanium(2+) ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the titanium(2+) component.
Cyclopentadiene: Similar in structure but lacks the titanium(2+) component.
Titanocene Dichloride: Contains titanium but has different ligands and properties.
Uniqueness
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is unique due to the combination of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+), which imparts distinct catalytic and chemical properties not found in the individual components or other similar compounds.
特性
分子式 |
C12H12Ti |
|---|---|
分子量 |
204.09 g/mol |
IUPAC名 |
cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-5H,6H2;1-5H;/q2*-1;+2 |
InChIキー |
FCNKZTFYVXMJBG-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC=[C-]1.[CH-]1C=CC=C1.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

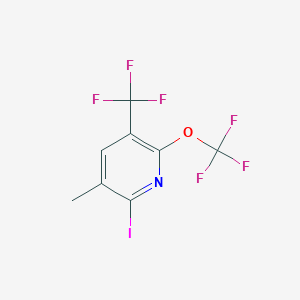
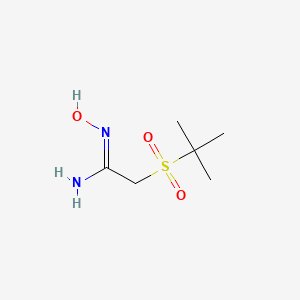
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
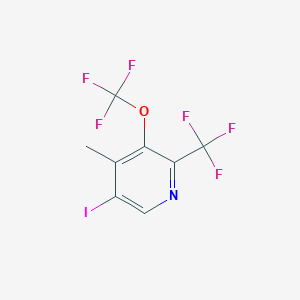
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)

![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
